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4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole
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Overview
Description
4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring and an ethylsulfonyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromophenylhydrazine with ethylsulfonylacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromophenylhydrazine with ethylsulfonylacetylene under basic conditions. The reaction is facilitated by heating in solvents such as dimethylformamide, leading to the formation of the pyrazole ring. The compound can undergo various chemical reactions including substitution, oxidation, and coupling reactions, which allow for further modifications and derivatives to be synthesized.
Medicinal Chemistry
One of the primary applications of this compound is as a building block in medicinal chemistry. It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects. For instance, derivatives of this compound have been studied for their anti-inflammatory and anticancer properties. Research has indicated that certain derivatives exhibit promising activity against various cancer cell lines, suggesting potential for drug development .
Biological Studies
The compound has been investigated for its biological activities beyond anticancer effects. Notably, some derivatives have shown antiviral activity against strains such as H5N1 avian influenza virus. In vitro studies demonstrated that specific structural modifications can enhance antiviral efficacy, making this compound a candidate for further exploration in virology .
Chemical Biology
In chemical biology, this compound serves as a probe to study biochemical pathways and molecular interactions. Its unique structure allows researchers to investigate how it interacts with specific proteins and enzymes, providing insights into cellular mechanisms and potential therapeutic targets .
Industrial Applications
The compound is also utilized in industrial applications, particularly in the development of agrochemicals. Its chemical properties make it suitable for formulating pesticides and herbicides that target specific pests while minimizing environmental impact. The versatility of this compound allows for modifications that can enhance its efficacy as an agrochemical agent.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound derivatives:
- Antiviral Activity : A study reported that certain derivatives exhibited significant antiviral activity against H5N1 virus, with detailed synthesis and spectroscopic data provided for the synthesized compounds .
- Anticancer Properties : Research showcased the anticancer potential of modified pyrazole derivatives through cell viability assays on various cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
- Agrochemical Development : Industrial applications have been documented where this compound plays a role in developing new agrochemical formulations aimed at improving crop protection strategies.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the ethylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: A precursor in the synthesis of the target compound.
Ethylsulfonylacetylene: Another precursor used in the synthesis.
4-Bromophenylpyrazole: A structurally similar compound without the ethylsulfonyl group.
Uniqueness
4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the bromophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Biological Activity
4-(4-Bromophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and research findings.
The biological activity of this compound is primarily attributed to its structural components:
- Bromophenyl Group : This moiety can interact with hydrophobic pockets in proteins, influencing enzyme and receptor activities.
- Ethylsulfonyl Group : This group is capable of forming hydrogen bonds with amino acid residues, further modulating biological interactions.
Biological Activities
Research has shown that this compound exhibits several significant biological activities:
1. Anti-inflammatory Activity
Studies indicate that compounds in the pyrazole family exhibit potent anti-inflammatory properties. For instance, derivatives have demonstrated the ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting potential therapeutic applications in inflammatory diseases .
2. Anticancer Properties
The compound has been evaluated for its anticancer effects against various cell lines, including:
- HepG2 (liver cancer)
- Jurkat (T-cell leukemia)
- DLD-1 (colon cancer)
Research findings indicate that certain pyrazole derivatives exhibit significant cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has also been documented. For example, certain derivatives have shown promising results against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger at specific concentrations .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound and its derivatives:
Properties
Molecular Formula |
C11H11BrN2O2S |
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Molecular Weight |
315.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-17(15,16)11-10(7-13-14-11)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
BWKLCBGLRIKEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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